molecular formula C10H18O2 B14444430 2-Ethenyl-2-propylpentanoic acid CAS No. 72943-50-1

2-Ethenyl-2-propylpentanoic acid

Cat. No.: B14444430
CAS No.: 72943-50-1
M. Wt: 170.25 g/mol
InChI Key: GFKZOZKQJGIQDH-UHFFFAOYSA-N
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Description

2-Ethenyl-2-propylpentanoic acid:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-2-propylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2-propylpentanoic acid, with an ethenyl group. This reaction typically requires the presence of a strong base, such as sodium hydride (NaH), and an appropriate solvent, like dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to purify the final product. The use of catalysts and automated systems helps in achieving high purity and consistency in the production of this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Ethenyl-2-propylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ethenyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: 2-Ethenyl-2-propylpentanoic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used to investigate the role of carboxylic acids in metabolic pathways.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a precursor for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Ethenyl-2-propylpentanoic acid involves its interaction with specific molecular targets. In biological systems, it may enhance the inhibitory action of γ-aminobutyric acid (GABA) by blocking voltage-dependent sodium channels . This action can lead to reduced central nervous system activity, making it a potential candidate for anticonvulsant and mood-stabilizing therapies.

Comparison with Similar Compounds

Uniqueness: 2-Ethenyl-2-propylpentanoic acid is unique due to the presence of both an ethenyl group and a propyl group attached to the pentanoic acid backbone

Properties

CAS No.

72943-50-1

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-ethenyl-2-propylpentanoic acid

InChI

InChI=1S/C10H18O2/c1-4-7-10(6-3,8-5-2)9(11)12/h6H,3-5,7-8H2,1-2H3,(H,11,12)

InChI Key

GFKZOZKQJGIQDH-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(C=C)C(=O)O

Origin of Product

United States

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